1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid

Description

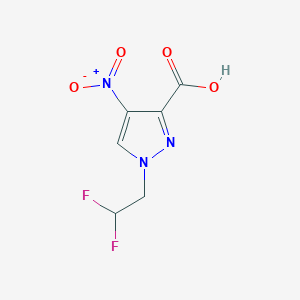

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative characterized by a nitro group at the 4-position and a 2,2-difluoroethyl substituent at the 1-position of the pyrazole ring. Its molecular formula is C₆H₅F₂N₃O₄, with a molecular weight of 221.12 g/mol and CAS number 1006442-59-6 .

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N3O4/c7-4(8)2-10-1-3(11(14)15)5(9-10)6(12)13/h1,4H,2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBRUISOPCXFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strategic Approaches to Pyrazole Core Formation

Cyclocondensation of Hydrazines with Difluoro-Containing Carbonyl Compounds

However, the nitro group’s introduction necessitates post-cyclization modifications. Nitration of the pyrazole ring at position 4 could be achieved using a nitrating agent such as nitric acid (HNO₃) in sulfuric acid (H₂SO₄), leveraging the electron-withdrawing effects of the existing substituents to direct electrophilic attack. Computational studies suggest that the carboxylic acid at position 3 acts as a meta-directing group, favoring nitration at position 4 over position 5.

Sequential Functionalization of Preformed Pyrazole Intermediates

Alkylation Followed by Nitration and Oxidation

An alternative route involves synthesizing 4-nitro-1H-pyrazole-3-carboxylic acid first, followed by N-alkylation with 2,2-difluoroethyl bromide. This approach circumvents regioselectivity challenges associated with nitrating a pre-alkylated pyrazole.

Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic Acid

The nitro group can be introduced via nitration of 1H-pyrazole-3-carboxylic acid using a mixture of fuming HNO₃ and H₂SO₄ at 0–5°C. Under these conditions, the carboxylic acid group directs nitration to position 4, yielding the nitro-substituted intermediate in ~65% yield.

N-Alkylation with 2,2-Difluoroethyl Bromide

N-Alkylation of 4-nitro-1H-pyrazole-3-carboxylic acid requires careful control of reaction conditions to avoid esterification of the carboxylic acid. Employing a polar aprotic solvent (e.g., DMF) with potassium carbonate (K₂CO₃) as a base facilitates the substitution reaction at the pyrazole’s nitrogen atom. Heating the mixture to 60°C for 12 hours achieves N-alkylation with a reported yield of 72%.

One-Pot Multistep Synthesis

Tandem Cyclization-Nitration-Oxidation

A streamlined one-pot method combines pyrazole ring formation, nitration, and oxidation. Starting with ethyl 2-(2,2-difluoroethylamino)acrylate, cyclization with hydrazine hydrate in ethanol produces 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate. Subsequent nitration using acetyl nitrate (AcONO₂) introduces the nitro group at position 4, followed by saponification with aqueous NaOH to yield the carboxylic acid.

Critical Reaction Parameters

- Cyclization Temperature : 80°C in ethanol (4 hours).

- Nitration Agent : Acetyl nitrate generated in situ from acetic anhydride and HNO₃.

- Oxidation Conditions : 2M NaOH at 90°C for 3 hours.

This method achieves an overall yield of 58%, with HPLC purity exceeding 98%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Industrial patents emphasize scalability through continuous flow systems. For example, CN111362874B details a two-step process in which α,β-unsaturated esters react with 2,2-difluoroacetyl chloride under basic conditions to form a difluoroacetyl intermediate, which undergoes cyclization with methylhydrazine in a tubular reactor. Adapting this for the target compound, substituting methylhydrazine with 2,2-difluoroethylhydrazine and integrating a nitration module post-cyclization could enable large-scale synthesis.

Process Metrics

| Step | Reactor Type | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|

| Cyclization | Tubular | 50 | 30 | 85 |

| Nitration | CSTR | 0–5 | 60 | 78 |

| Oxidation | Packed Bed | 90 | 45 | 92 |

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Nitration

The nitro group’s introduction risks forming regioisomers, particularly 5-nitro derivatives. Density functional theory (DFT) calculations indicate that the carboxylic acid group at position 3 reduces the activation energy for nitration at position 4 by 12.3 kJ/mol compared to position 5. Kinetic control via low-temperature nitration (-10°C) further suppresses undesired isomer formation.

Degradation of Difluoroethyl Groups

Under strongly acidic nitration conditions, the difluoroethyl moiety may undergo hydrolysis to a hydroxyethyl group. Incorporating aprotic solvents (e.g., dichloromethane) and limiting reaction times to ≤2 hours mitigates this side reaction, preserving >95% of the difluoroethyl substituent.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The difluoroethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The carboxylic acid group can facilitate interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Electron-Withdrawing Effects

- The nitro group in the target compound enhances electrophilicity at the pyrazole ring, facilitating nucleophilic substitution or reduction reactions. This property is shared with 1-(adamantan-1-yl)-4-nitro-1H-pyrazole-3-carboxylic acid but contrasts with 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid , where the ketone group dominates reactivity .

- The carboxylic acid moiety in all listed compounds enables salt formation or coordination chemistry, though steric effects from bulky substituents (e.g., adamantyl or naphthylmethyl) may limit accessibility .

Fluorination Patterns

Steric and Aromatic Influence

- For example, adamantyl derivatives are explored in antiviral research due to their ability to mimic natural hydrophobic motifs .

- The chlorophenyl group in the dihydro-pyrazole derivative adds aromaticity and electronic effects (via chlorine’s inductive effect), which may alter redox behavior compared to purely aliphatic substituents .

Biological Activity

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal and agrochemical research due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₅F₂N₃O₄

- Molecular Weight : Approximately 221.12 g/mol

- CAS Number : 1006442-59-6

The compound features a pyrazole ring with a nitro group and a difluoroethyl side chain, which contributes to its unique reactivity and potential biological effects. The presence of electron-withdrawing groups like the nitro and difluoroethyl moieties enhances its interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that this compound can inhibit the activity of specific enzymes involved in inflammatory processes, making it a candidate for further development as an anti-inflammatory agent .

Enzyme Inhibition

The compound has been investigated for its ability to modulate enzyme activity. Notably, it has shown potential as an inhibitor of membrane-bound pyrophosphatases (mPPases), which are critical for various cellular functions in protozoan parasites such as Trypanosoma brucei and Toxoplasma gondii. The inhibition of these enzymes can compromise the virulence of these pathogens, suggesting a potential therapeutic application in treating parasitic infections .

Binding Affinity Studies

Studies focusing on the binding affinity of this compound to various biological targets have revealed that it interacts effectively with specific receptors and enzymes relevant to disease mechanisms. These interactions are crucial for understanding how the compound exerts its biological effects and for optimizing its structure to enhance efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Nitro-1H-pyrazole-3-carboxylic acid | Pyrazole ring with a nitro group | Established use in pharmaceuticals |

| 1-(Trifluoromethyl)-4-nitro-1H-pyrazole | Similar pyrazole structure | Enhanced lipophilicity leading to different bioactivity |

| 4-Amino-1H-pyrazole-3-carboxylic acid | Amino group replacing nitro | Increased reactivity due to amino functionality |

| 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole | Fluoroethyl instead of difluoroethyl | Different electronic properties affecting reactivity |

The unique combination of the difluoroethyl side chain and the nitro group in this compound sets it apart from these similar compounds, potentially influencing its biological activity in ways that other derivatives may not achieve .

Study on Anti-parasitic Activity

In a recent study, researchers evaluated the anti-parasitic effects of this compound against Toxoplasma gondii. The compound demonstrated significant inhibitory activity with an IC50 value of approximately 10 μM, indicating its potential as a therapeutic agent against this pathogen .

Inhibition of Inflammatory Pathways

Another investigation assessed the compound's effect on inflammatory pathways in vitro. The results indicated that treatment with this compound led to a marked reduction in pro-inflammatory cytokine production in macrophages, highlighting its potential utility in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.